molecular formula C17H26N4O2S B2356473 6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953011-45-5

6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No. B2356473
CAS RN: 953011-45-5
M. Wt: 350.48
InChI Key: IIRADWGPYHCXCN-UHFFFAOYSA-N
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Description

The compound “6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one” is a complex organic molecule. It is related to a group of compounds known as pyrimidines , which are of great interest in the field of organic synthesis due to their various chemical and biological applications .

Scientific Research Applications

  • Anticancer and Anti-5-Lipoxygenase Agents : A study by Rahmouni et al. (2016) outlined the synthesis of novel pyrazolopyrimidines derivatives, showing cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, indicating potential applications in cancer treatment and inflammation management Rahmouni et al., 2016.

  • Anti-Tubercular Agents : Another research by Vavaiya et al. (2022) on nitrogen-rich piperazine-pyrimidine-pyrazole hybrids demonstrated significant anti-tubercular activity, highlighting the promise of these compounds in combating Mycobacterium tuberculosis Vavaiya et al., 2022.

  • Antimicrobial Activity : Patel et al. (2012) explored the synthesis of thiazolidinone derivatives, showing efficacy against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial therapies Patel et al., 2012.

  • 5-HT2A Receptor Antagonists : Research on novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives by Awadallah (2008) for their use as 5-HT2A receptor antagonists provides insight into their potential for treating disorders associated with this receptor, such as depression and schizophrenia Awadallah, 2008.

properties

IUPAC Name

6-ethyl-3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-4-14-12(3)18-17-21(16(14)23)13(11-24-17)10-15(22)20-8-6-19(5-2)7-9-20/h13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRADWGPYHCXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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